5/'-N-ETHYLCARBOXAMIDOADENOSINE-(ADENINE
Description
Overview of Adenosine (B11128) as an Endogenous Regulatory Molecule
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a fundamental role as an endogenous regulatory molecule. nih.govnih.gov It is primarily generated through the metabolism of adenosine triphosphate (ATP), the main energy currency of the cell. mdpi.comwikipedia.org Under conditions of cellular stress, injury, or high metabolic activity, such as hypoxia or inflammation, extracellular levels of adenosine can increase significantly. nih.govnih.gov This elevation in adenosine concentration allows it to act as a signaling molecule, often described as a 'retaliatory metabolite,' which helps to protect cells and tissues from damage. nih.gov
Adenosine exerts its wide-ranging physiological effects by binding to and activating four specific G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. mdpi.comatsjournals.org These receptors are distributed throughout the body and are involved in modulating numerous processes. nih.gov In the central nervous system, adenosine acts as a neurotransmitter and neuromodulator, influencing synaptic transmission and neuronal activity. mdpi.comwikipedia.orgwikipedia.org In the cardiovascular system, it regulates heart rate and blood flow. nih.gov Furthermore, adenosine is a key regulator of the immune system, where it generally exerts immunosuppressive and anti-inflammatory effects. nih.govnih.govapexbt.com The diverse functions of adenosine highlight its critical role in maintaining physiological homeostasis. nih.gov
Rationale for the Development and Study of Adenosine Analogs in Preclinical Research
The direct use of adenosine as a research tool or therapeutic agent is significantly limited by its metabolic instability. nih.gov Endogenous adenosine has an extremely short half-life in circulation, often lasting only a few seconds. nih.gov This is due to rapid uptake into cells via nucleoside transporters and enzymatic degradation by adenosine deaminase (which converts it to inosine) and phosphorylation by adenosine kinase (which converts it back to adenosine monophosphate). mdpi.comnih.gov
To overcome these limitations, synthetic adenosine analogs have been developed for preclinical research. nih.govresearchgate.net The primary goals of creating these analogs are to:
Increase Metabolic Stability: Modifications to the adenosine molecule can prevent its rapid degradation and cellular uptake, thereby extending its duration of action. nih.gov
Enhance Potency and Selectivity: Chemical modifications can alter the affinity and efficacy of the compound for the four adenosine receptor subtypes. While some analogs are designed to be highly selective for a single receptor subtype to dissect its specific functions, others are developed as potent, non-selective agonists to study the global effects of adenosinergic activation. nih.govsigmaaldrich.com
These stable and often more potent analogs serve as invaluable chemical probes, enabling researchers to investigate the complex roles of adenosine receptors in various physiological and pathological processes without the confounding factor of rapid metabolism. wikipedia.orgresearchgate.net
Historical Context of NECA as a Research Tool in Adenosine Receptor Pharmacology
5'-N-Ethylcarboxamidoadenosine (NECA) emerged as a pivotal research tool in adenosine pharmacology due to its high potency and unique receptor binding profile. wikipedia.org Early studies in the 1970s and 1980s identified NECA as a powerful adenosine analog. A landmark 1981 study by Cusack and Hourani demonstrated that NECA was a potent inhibitor of human platelet aggregation, being 5 to 10 times more powerful than adenosine itself. nih.gov This study also highlighted that NECA's effects were mediated through the stimulation of platelet adenylate cyclase, an action competitively inhibited by the adenosine antagonist theophylline. nih.gov
NECA was quickly recognized for its high affinity across multiple adenosine receptor subtypes, making it a non-selective agonist. sigmaaldrich.comtocris.comrndsystems.com This property was particularly useful for the initial characterization of adenosine receptors. For instance, radiolabeled [3H]NECA was instrumental in studies aimed at identifying and characterizing A2 adenosine receptors in brain tissues, such as the rat striatum. nih.gov Researchers used NECA in conjunction with more selective compounds to differentiate between A1 and A2 receptor binding sites. nih.gov Its stability and high affinity made it a reliable tool for radioligand binding assays and functional studies, solidifying its status as a standard reference agonist in the field of purinergic signaling research. tocris.comnih.gov
Scope and Significance of NECA in Advancing Understanding of Purinergic Signaling
The significance of NECA in biomedical research lies in its utility as a potent, non-selective agonist for probing the collective functions of adenosine receptors. apexbt.commedchemexpress.com Purinergic signaling encompasses the diverse roles of purines like ATP and adenosine in cell-to-cell communication, regulating processes from neurotransmission to immune responses. nih.govfrontiersin.org NECA has been instrumental in advancing our understanding of this complex system.
Research Data on NECA
The following table summarizes the binding affinity (Kᵢ) and functional activity (EC₅₀) of NECA at human adenosine receptor subtypes, demonstrating its high affinity and non-selective profile.
| Receptor Subtype | Binding Affinity (Kᵢ) (nM) | Functional Activity (EC₅₀) (µM) |
| A₁ | 14 tocris.comrndsystems.com | - |
| A₂ₐ | 20 tocris.comrndsystems.com | - |
| A₂ₑ | - | 2.4 tocris.comrndsystems.com |
| A₃ | 6.2 tocris.comrndsystems.com | - |
Data sourced from radioligand binding assays and functional studies on human receptors. tocris.comrndsystems.com Kᵢ represents the concentration of the ligand that binds to half of the receptors at equilibrium. EC₅₀ represents the concentration that provokes a response halfway between the baseline and maximum possible response.
Properties
CAS No. |
151362-68-4 |
|---|---|
Molecular Formula |
C12H16N6O4 |
Molecular Weight |
312.314 |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1/i3T,4T |
InChI Key |
JADDQZYHOWSFJD-QKXSMRAISA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)O |
Synonyms |
5/'-N-ETHYLCARBOXAMIDOADENOSINE-(ADENINE& |
Origin of Product |
United States |
Molecular Pharmacodynamics of 5 N Ethylcarboxamidoadenosine
Adenosine (B11128) Receptor Subtype Affinity and Selectivity Profile
NECA is characterized as a high-affinity, non-selective agonist at adenosine receptors. The small alkyl amide substitution at the 5'-position is a key structural feature that enhances its potency at all four receptor subtypes compared to the endogenous ligand, adenosine. sigmaaldrich.com Its binding affinity, typically measured and expressed as the inhibition constant (Ki), is in the low nanomolar range for A1, A2A, and A3 receptors, while its functional potency at the A2B receptor is in the micromolar range. tocris.comsigmaaldrich.comrndsystems.com This lack of selectivity allows it to serve as a reference compound in studies aiming to characterize more selective ligands. sigmaaldrich.com
Table 1: Affinity (Ki) and Potency (EC50) of NECA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | EC50 (µM) |
|---|---|---|
| A1 | 14 | - |
| A2A | 20 | - |
| A2B | - | 2.4 |
| A3 | 6.2 | - |
Data compiled from multiple sources. tocris.comsigmaaldrich.comrndsystems.com
NECA demonstrates high-affinity binding to the A1 adenosine receptor. Radioligand binding assays have determined its inhibition constant (Ki) to be approximately 14 nM for the human A1 receptor. tocris.comsigmaaldrich.comrndsystems.com The A1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. NECA's potent agonism at this receptor subtype contributes to its diverse pharmacological effects.
The interaction of NECA with the A2A adenosine receptor is also characterized by high affinity, with a reported Ki value of around 20 nM for the human receptor. tocris.comsigmaaldrich.comrndsystems.com The A2A receptor is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. NECA's potent activity at this receptor is responsible for effects such as vasodilation. nih.gov
Compared to the other subtypes, NECA displays a lower affinity for the A2B adenosine receptor. Its activity at this receptor is typically characterized by its potency in functional assays rather than binding affinity. Research indicates an EC50 value of 2.4 µM for the human A2B receptor. tocris.comrndsystems.com In Chinese Hamster Ovary (CHO) cells expressing the A2B receptor, NECA stimulates the production of intracellular cAMP with an EC50 of 3.1 µM. sigmaaldrich.com Prolonged exposure to NECA has been shown to induce desensitization of the A2B receptor in some systems. nih.gov
NECA exhibits the highest affinity for the A3 adenosine receptor subtype among all four receptors, with a Ki value of approximately 6.2 nM for the human A3 receptor. tocris.comsigmaaldrich.comrndsystems.com Like the A1 receptor, the A3 subtype is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase upon activation.
Receptor Binding Kinetics and Ligand-Receptor Association/Dissociation Dynamics
Characterization of Agonist Efficacy and Potency across Adenosine Receptor Subtypes
NECA is a potent agonist at all four adenosine receptor subtypes, eliciting strong functional responses. Its potency, often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), varies depending on the receptor subtype and the specific functional assay being used.
In functional assays, NECA demonstrates potent vasodilatory properties, which are largely mediated by A2A receptors. In porcine coronary arteries, NECA induces vasorelaxation with an EC50 of 71.8 nM. nih.gov Its potency in inhibiting platelet aggregation, another A2A-mediated effect, was shown to be high, with an IC50 of 0.07 µmol/l in rabbit platelets. nih.gov For the A2B receptor, NECA's potency is in the micromolar range, with a reported EC50 of 2.4 µM. tocris.comrndsystems.com At the mouse A3 receptor expressed in HEK293 cells, NECA stimulated [35S]GTPγS binding with an EC50 of 188 nM. medchemexpress.com
Table 2: Potency of NECA in Various Functional Assays
| Assay | Receptor Target(s) | System | Potency (EC50 / IC50) |
|---|---|---|---|
| Vasorelaxation | A2A | Porcine Coronary Artery | 71.8 nM (EC50) |
| Platelet Aggregation Inhibition | A2A | Rabbit Platelets | 200 nM (IC50) |
| cAMP Production | A2B | CHO cells | 3.1 µM (EC50) |
| [35S]GTPγS Binding | A3 | Mouse A3 in HEK293 cells | 188 nM (EC50) |
| G Protein Dissociation | A2B | HEK cells | 5 µM (EC80) |
Data compiled from multiple sources. sigmaaldrich.comnih.govnih.govmedchemexpress.comresearchgate.net
Structure-Activity Relationship (SAR) Studies of NECA Derivatives at Adenosine Receptors
The non-selective nature of 5'-N-Ethylcarboxamidoadenosine (NECA) as an agonist for all four adenosine receptor (AR) subtypes has prompted extensive structure-activity relationship (SAR) studies. Researchers have systematically modified the NECA molecule at various positions—primarily the C2 and N6 positions of the adenine (B156593) ring and the C5'-carboxamide group of the ribose moiety—to develop derivatives with enhanced affinity and selectivity for a specific AR subtype. These studies are crucial for designing therapeutic agents that can target a single receptor type, thereby maximizing desired effects while minimizing off-target side effects.
Modifications at the C2 Position
Substitutions at the C2 position of the purine (B94841) ring have proven to be a particularly fruitful strategy for developing ligands with high affinity and selectivity for the A3 adenosine receptor. nih.gov Research into a series of 2-substituted NECA derivatives has shown that introducing specific alkynyl groups can significantly enhance A3 receptor binding. nih.gov
One of the most potent compounds to emerge from these studies is 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA (PHPNECA), which displays a subnanomolar affinity for the human A3 receptor. nih.gov Another key derivative, 2-(2-phenyl)ethynyl-NECA (PENECA), while slightly less potent than PHPNECA, exhibits remarkable selectivity. PENECA demonstrates a 100-fold higher affinity for the A3 receptor compared to both A1 and A2A receptors. nih.gov These findings underscore that the C2 position is a critical locus for modulating A3 receptor affinity and selectivity. The introduction of bulky, aromatic alkynyl substituents appears to be well-tolerated by the A3 receptor binding pocket, leading to high-affinity interactions. nih.govresearchgate.net
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A |
|---|---|---|---|---|---|
| NECA | 14 | 20 | 6.2 | 0.44x | 0.31x |
| PENECA | 600 | 600 | 6 | 100x | 100x |
| PHPNECA | 100 | 100 | 0.4 | 250x | 250x |
Data sourced from multiple studies. nih.govrndsystems.comtocris.com Note: Selectivity is calculated as (Ki of A1 or A2A) / (Ki of A3).
Modifications at the N6 Position
Modifications at the N6 position of the adenine base have been explored to improve selectivity, particularly for the A1 adenosine receptor. By synthesizing a series of benzyloxy and phenoxy derivatives of N6-cyclopentyl-5′-N-ethylcarboxamidoadenosine (CP-NECA), researchers have identified compounds with significantly improved A1 receptor selectivity over the parent compound, NECA. nih.gov
These studies revealed that NECA-based compounds generally exhibit greater A1R selectivity compared to analogous adenosine-based compounds. nih.govbohrium.com A key finding was that the introduction of a halogen substituent, particularly at the meta position on the aromatic ring of the benzyloxy or phenoxycyclopentyl group, confers high affinity for the A1 receptor. nih.gov For instance, derivatives such as N6-2-(3-bromobenzyloxy)cyclopentyl-NECA and N6-2-(3-methoxyphenoxy)cyclopentyl-NECA demonstrated an approximately 1500-fold improvement in A1R selectivity when compared to NECA. nih.gov Molecular modeling suggests that a hydrophobic subpocket in the A1 receptor accommodates these substitutions, contributing to the observed increase in affinity and selectivity. nih.gov
| Compound | Modification | A1R Selectivity Improvement vs. NECA |
|---|---|---|
| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA | Addition of a 3-bromobenzyloxy)cyclopentyl group at N6 | ~1500-fold |
| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA | Addition of a 3-methoxyphenoxy)cyclopentyl group at N6 | ~1500-fold |
Data sourced from a 2022 study on novel Adenosine A1 receptor-selective agonists. nih.gov
Modifications at the C5'-N-Carboxamide Position
The 5'-N-ethylcarboxamide group is a defining feature of NECA, contributing to its high affinity across AR subtypes. SAR studies have examined the impact of altering the N-substituent of this carboxamide group. nih.govresearchgate.net Investigations into a series of 5'-N-substituted-carboxamidoadenosine derivatives revealed a hydrophobic binding region near this position. nih.gov
When linear alkyl groups were substituted at the nitrogen atom, the N-n-pentyl derivative was found to be the most potent ligand, with a Ki value of 12 nM for a specific NECA-binding protein. nih.govresearchgate.net In a series of N-cycloalkyl derivatives, the N-cyclohexyl derivative proved to be the strongest ligand with a Ki value of 18 nM. nih.govresearchgate.net Conversely, branched alkyl chains and bulkier cycloalkyl groups resulted in decreased affinity. nih.gov This suggests the presence of a hydrophobic pocket that can accommodate a linear alkyl chain up to about ten carbon atoms long, with a more significant hydrophobic binding region closer to the amide nitrogen that can fit bulky cycloalkyl groups like cyclohexyl. nih.govresearchgate.net
| Compound | N-Substituent | Ki (nM) |
|---|---|---|
| N-n-pentyl Derivative | n-Pentyl | 12 |
| N-cyclohexyl Derivative | Cyclohexyl | 18 |
Data is in reference to a specific [3H]-NECA-binding protein from rat brain membranes. nih.govresearchgate.net
Table of Compound Names
| Abbreviation / Code Name | Full Chemical Name |
| NECA | 5'-N-Ethylcarboxamidoadenosine |
| CPA | N6-Cyclopentyladenosine |
| CP-NECA | N6-Cyclopentyl-5′-N-ethylcarboxamidoadenosine |
| PHPNECA | 2-(3-hydroxy-3-phenyl)propyn-1-yl-5'-N-ethylcarboxamidoadenosine |
| PENECA | 2-(2-phenyl)ethynyl-5'-N-ethylcarboxamidoadenosine |
| CGS21680 | 2-[p-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine |
| - | N6-2-(3-bromobenzyloxy)cyclopentyl-5'-N-ethylcarboxamidoadenosine |
| - | N6-2-(3-methoxyphenoxy)cyclopentyl-5'-N-ethylcarboxamidoadenosine |
| - | 5'-N-(n-pentyl)carboxamidoadenosine |
| - | 5'-N-(cyclohexyl)carboxamidoadenosine |
Intracellular Signaling Cascades Activated by 5 N Ethylcarboxamidoadenosine
G-Protein Coupling Mechanisms and Downstream Effector Systems
The activation of adenosine (B11128) receptors by NECA leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits, which then interact with various downstream effector proteins to generate intracellular second messengers. researchgate.netwikipedia.org The A1 and A3 receptor subtypes preferentially couple to Gαi/o proteins, while the A2A and A2B receptors primarily couple to Gαs proteins. researchgate.net However, the A2B receptor, in particular, is known to be promiscuous, also coupling to Gαq/11 and Gα12/13 proteins, especially at high receptor expression levels. nih.govnih.gov This differential coupling is fundamental to the diverse cellular responses elicited by NECA.
Table 1: G-Protein Coupling of Adenosine Receptor Subtypes
| Receptor Subtype | Primary G-Protein Family | Secondary G-Protein Family |
|---|---|---|
| A1 | Gαi/o | - |
| A2A | Gαs | - |
| A2B | Gαs | Gαq/11, Gα12/13 |
| A3 | Gαi/o | Gαq/11 |
A primary downstream effector of G-protein activation by NECA is adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.gov The effect of NECA on cAMP production is dichotomous and depends on the G-protein activated.
Stimulation of cAMP Production: Through its action on A2A and A2B receptors, NECA activates the stimulatory G-protein, Gαs. nih.gov This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. nih.govresearchgate.net For instance, in human embryonic kidney (HEK) 293 cells expressing the A2B receptor, NECA stimulates cAMP accumulation with high potency. researchgate.net Similarly, in guinea-pig tracheal epithelial cells, NECA was found to be the most potent agonist for stimulating cAMP generation, an effect attributed to A2B receptor activation. nih.gov
Inhibition of cAMP Production: Conversely, when NECA binds to A1 and A3 receptors, it activates the inhibitory G-protein, Gαi. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP production. This is a key mechanism by which NECA mediates inhibitory effects in various tissues.
Table 2: Effect of NECA on cAMP Production via Adenosine Receptor Subtypes
| Receptor Subtype Activated by NECA | G-Protein Coupled | Effect on Adenylyl Cyclase | Resulting Change in cAMP |
|---|---|---|---|
| A1, A3 | Gαi/o | Inhibition | Decrease |
| A2A, A2B | Gαs | Activation | Increase |
Activation of the Phospholipase C (PLC) pathway represents another important signaling cascade initiated by NECA. This pathway is typically associated with Gαq/11 protein coupling. Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com
Research has shown that NECA can stimulate the release of inositol phosphates in certain cell types. nih.gov In rat tumor mast cells (RBL-2H3), NECA was observed to cause a transient release of inositol phosphates and an increase in cytosolic Ca2+, indicative of PLC activation. nih.govresearchgate.net This effect suggests that under specific cellular contexts, likely mediated by A2B or A3 receptors, NECA can engage the Gαq/11-PLC pathway. The resulting increase in IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. nih.gov
NECA significantly modulates the activity of various ion channels, a crucial mechanism for regulating cellular excitability and function. These effects are often mediated by the direct interaction of G-protein subunits with the channels or through second messenger-dependent pathways.
Potassium (K+) Channels: The activation of A1 receptors by NECA is well-established to couple to G-protein-gated inwardly rectifying potassium (GIRK) channels. researchgate.net This coupling, mediated by the Gβγ subunits of Gαi/o proteins, leads to the opening of GIRK channels. The subsequent efflux of K+ ions causes hyperpolarization of the cell membrane, leading to an inhibitory effect on neuronal firing and muscle contractility. nih.govyoutube.com
Calcium (Ca2+) Channels: NECA's effect on Ca2+ channels is more complex and can be both inhibitory and modulatory. In bovine adrenal chromaffin cells, NECA was found to inhibit Ca2+ influx evoked by nicotinic agonists. nih.gov This inhibitory action developed slowly and was associated with the activation of a protein phosphatase, suggesting a dephosphorylation mechanism targeting Ca2+ channels or related proteins. nih.gov In guinea-pig atrial myocytes, NECA antagonized the increase in Ca2+ channel activity induced by isoprenaline, an effect mediated by the reduction of channel availability. nih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Beyond the classical G-protein-effector pathways, NECA also activates Mitogen-Activated Protein Kinase (MAPK) signaling cascades. selleckchem.com These pathways, including the ERK1/2 and JNK pathways, are critical in regulating a wide range of cellular processes such as gene expression, proliferation, differentiation, and apoptosis. researchgate.net
The activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway by NECA is highly cell-type specific and can be mediated by different G-proteins and downstream signaling molecules. In HEK293 cells, NECA-induced stimulation of ERK1/2 activity was found to be dependent on both Gs (via cholera toxin sensitivity) and Gi (via pertussis toxin sensitivity), as well as Protein Kinase C (PKC). nih.gov This indicates a complex crosstalk between different G-protein pathways converging on ERK1/2 activation. However, in other cell types, the signaling intermediates can differ; for example, in human vascular endothelial cells, A2B receptor-mediated ERK1/2 phosphorylation involves EPAC1 (Exchange protein directly activated by cAMP) rather than PKC. nih.gov
NECA has been shown to modulate the c-Jun N-terminal Kinase (JNK) pathway, which is strongly associated with cellular responses to stress. researchgate.netscbt.com Research indicates that NECA can block the activation of the JNK-MAPK pathway. selleckchem.comselleckchem.com For instance, in diabetic rats, treatment with NECA was shown to block the activation of JNK MAPK. medchemexpress.com The JNK cascade is typically activated by stress signals and can lead to the activation of transcription factors like c-Jun, which are involved in apoptotic signaling. researchgate.net By inhibiting this pathway, NECA may exert protective effects against stress-induced cellular damage.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Activation
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. This leads to the recruitment and activation of Akt (also known as Protein Kinase B).
While direct and detailed studies on the specific mechanisms of 5'-N-Ethylcarboxamidoadenosine (NECA) activating the PI3K/Akt pathway are not extensively detailed in the provided search results, the broader context of adenosine receptor signaling provides a framework for its potential involvement. Adenosine receptors, being G protein-coupled receptors (GPCRs), can transduce signals that lead to the activation of the PI3K/Akt pathway. This can occur through various mechanisms, including the activation of receptor tyrosine kinases (RTKs) or through G protein beta-gamma subunits directly activating PI3K.
In the context of cancer, the PI3K/Akt pathway is frequently hyperactivated, contributing to tumor progression. Research has shown that adenosine can modulate this pathway. For instance, in mouse embryonic stem cells, the adenosine analogue NECA has been observed to increase Akt phosphorylation. This suggests that NECA, by activating adenosine receptors, can indeed trigger the PI3K/Akt signaling cascade. The downstream effects of this activation are diverse and cell-type specific. Activated Akt can phosphorylate a range of downstream targets, leading to the regulation of various cellular functions.
Table 1: Research Findings on NECA and PI3K/Akt Pathway Activation
| Cell Type | Observation | Implication |
| Mouse Embryonic Stem Cells | NECA increased Akt phosphorylation. | Suggests a role for NECA in modulating cell fate and function through the PI3K/Akt pathway. |
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. It plays a central role in controlling the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The modulation of the NF-κB pathway by 5'-N-Ethylcarboxamidoadenosine (NECA) appears to be complex and context-dependent, with studies reporting both pro- and anti-inflammatory effects.
One line of research indicates that NECA can have pro-inflammatory effects by activating the NF-κB pathway. In mouse embryonic stem cells, NECA was shown to induce the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) through the activation of NF-κB. elsevierpure.comnih.gov This process was found to be dependent on the activation of Mitogen-Activated Protein Kinases (MAPKs) and involved upstream signaling through Akt, Protein Kinase C (PKC), and cyclic AMP (cAMP). elsevierpure.comnih.gov
Conversely, there is evidence suggesting an anti-inflammatory role for NECA through the modulation of NF-κB signaling, particularly via the A2B adenosine receptor. One study revealed a novel mechanism where the A2B adenosine receptor directly binds to the NF-κB1/p105 subunit, stabilizing it by preventing its polyubiquitination and subsequent degradation. nih.gov This interaction, which occurs independently of agonist activation, leads to an inhibition of NF-κB signaling. nih.gov While this study did not find that NECA directly influenced this interaction, it highlights a mechanism by which an adenosine receptor can negatively regulate the NF-κB pathway. nih.gov In prostate cancer cells, adenosinergic signaling through the A2B receptor has also been shown to inhibit NF-κB activity. researchgate.net
These seemingly contradictory findings suggest that the effect of NECA on the NF-κB pathway is highly dependent on the specific cellular context, the expression levels of different adenosine receptor subtypes, and the interplay with other signaling pathways.
Table 2: Modulation of NF-κB Pathway by NECA
| Cell Type/Model | Effect of NECA/Adenosine Receptor Activation | Reported Mechanism | Outcome | Citation |
| Mouse Embryonic Stem Cells | Increased IL-6 expression | Activation of MAPKs and NF-κB, upstream of Akt, PKC, and cAMP | Pro-inflammatory | elsevierpure.comnih.gov |
| Human Embryonic Kidney (HEK) 293T cells | Inhibition of NF-κB activation (agonist-independent) | A2B receptor binds to and stabilizes NF-κB1/p105, preventing its degradation. | Anti-inflammatory | nih.gov |
| Human Prostate Cancer Cells | Inhibition of NF-κB activity | Signaling via the A2B adenosine receptor | Anti-inflammatory | researchgate.net |
Receptor Desensitization, Downregulation, and Internalization Mechanisms
Continuous or prolonged exposure of G protein-coupled receptors (GPCRs) to their agonists often leads to a diminished response, a phenomenon known as desensitization. This can be followed by a decrease in the number of receptors on the cell surface (downregulation) through internalization. The effects of 5'-N-Ethylcarboxamidoadenosine (NECA) on adenosine receptor sensitivity have been studied, revealing subtype-specific mechanisms.
Research has shown that the A2B adenosine receptor undergoes agonist-induced desensitization in response to NECA. nih.gov In pulmonary artery smooth muscle cells, prolonged treatment with NECA led to a reduced vasodilatory response and a decrease in cAMP accumulation upon subsequent stimulation. nih.gov This desensitization appears to be mediated by the uncoupling of the Gsα protein from adenylyl cyclase, as cholera toxin-induced cAMP responses were also diminished in NECA-desensitized cells. nih.gov Studies in COS-7 cells, which endogenously express the A2B receptor, also demonstrated that pretreatment with NECA resulted in a significant reduction in cAMP production upon a subsequent agonist challenge. nih.gov The maximal reduction was observed after 4 hours of pretreatment. nih.gov Notably, this desensitization occurred without a change in the expression of A2B receptor mRNA or protein levels, suggesting that receptor downregulation is not the primary mechanism. nih.gov
In contrast to the A2B receptor, studies on the A2A adenosine receptor have indicated a lack of desensitization following prolonged exposure to NECA. In porcine coronary arteries, prolonged stimulation with NECA did not lead to a loss of the A2A receptor-mediated vasodilation. nih.gov This suggests that the A2A receptor subtype may be resistant to agonist-induced desensitization under these conditions. nih.gov
The kinetics of desensitization for A2a and A2b receptors have been compared in NG108-15 cells. The time courses for desensitization of both receptor subtypes in response to NECA were found to be similar, with a half-life of approximately 15-20 minutes. researchgate.net
Table 3: Effects of NECA on Adenosine Receptor Desensitization
| Receptor Subtype | Cell/Tissue Type | Effect of Prolonged NECA Exposure | Proposed Mechanism | Citation |
| A2B | Pulmonary Artery Smooth Muscle Cells | Desensitization (reduced vasodilation and cAMP accumulation) | Uncoupling of Gsα from adenylyl cyclase | nih.gov |
| A2B | COS-7 Cells | Desensitization (reduced cAMP production) | Uncoupling of the receptor from the G protein complex | nih.gov |
| A2A | Porcine Coronary Arteries | No loss of functional response (no desensitization) | Not applicable | nih.gov |
| A2a and A2b | NG108-15 Cells | Similar time course of desensitization (t½ ≈ 15-20 min) | Not specified | researchgate.net |
Cellular and Subcellular Effects of 5 N Ethylcarboxamidoadenosine in Vitro
Regulation of Cell Proliferation, Differentiation, and Apoptosis
NECA exerts diverse and cell-type-specific effects on cell proliferation, differentiation, and programmed cell death (apoptosis). Its influence is largely dictated by the specific adenosine (B11128) receptor subtypes expressed on the target cells and the cellular context.
Research has demonstrated that NECA can act as a pro-apoptotic agent in certain cancer cell lines. In vitro studies on human ovarian cancer cell lines, OVCAR-3 and Caov-4, have shown that NECA treatment reduces cell viability and induces apoptosis in a concentration-dependent manner. nih.gov This process involves the activation of key executioner enzymes of apoptosis, such as caspase-3. nih.gov
Conversely, NECA promotes the proliferation of other cell types. It has been shown to directly enhance the angiogenic activities of islet-derived endothelial cells by stimulating their proliferation and the formation of vessel-like tubes in culture. nih.gov Similarly, NECA treatment increases the proliferation of pancreatic β-cells in vitro, suggesting a role in β-cell regeneration. researchgate.net This proliferative effect appears specific, as NECA does not cause a change in the proliferation of other pancreatic endocrine cells like α-cells or δ-cells. researchgate.net
Regarding cell differentiation, NECA has been shown to modulate the lineage commitment of immune cells. In in vitro co-culture models, dendritic cells treated with NECA influenced the differentiation of CD4+ T cells. Specifically, NECA-treated dendritic cells promoted the differentiation of regulatory T cells (Treg) while inhibiting the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.gov
Table 1: Effects of 5'-N-Ethylcarboxamidoadenosine on Cell Proliferation, Differentiation, and Apoptosis
| Cellular Process | Cell Type | Effect | Key Findings |
|---|---|---|---|
| Apoptosis | Ovarian Cancer Cells (OVCAR-3, Caov-4) | Induction | NECA reduces cell viability and activates caspase-3 in a dose-dependent manner. nih.gov |
| Proliferation | Islet-Derived Endothelial Cells | Promotion | NECA directly enhances proliferation and vessel-like tube formation. nih.gov |
| Proliferation | Pancreatic β-Cells | Promotion | Specifically increases the multiplication of β-cells during regeneration models. researchgate.net |
| Differentiation | CD4+ T Cells (via Dendritic Cells) | Modulation | Promotes Treg differentiation and inhibits Th17 differentiation. nih.gov |
Modulation of Gene Expression and Protein Synthesis
NECA significantly alters cellular function by modulating the expression of a wide range of genes and the synthesis of proteins. These effects are central to its roles in inflammation, immune response, and metabolism. Studies show NECA can inhibit the gene expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-18 (IL-18), as well as adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). nih.govnih.gov Furthermore, NECA treatment of an Epo-producing hepatocellular carcinoma (Hep3B) cell line under hypoxic conditions resulted in significant increases in the production of the protein erythropoietin (Epo). nih.gov
NECA demonstrates a profound ability to modulate the production of cytokines and chemokines, often shifting the balance from a pro-inflammatory to an anti-inflammatory profile.
In vitro experiments using dendritic cells (DCs) from healthy individuals revealed that NECA treatment inhibited the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6), Interleukin-12 p70 (IL-12p70), and TNF-α. researchgate.netspringernature.com Concurrently, NECA increased the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) in dendritic cells from both healthy individuals and patients with diabetes. researchgate.netspringernature.com This dual action highlights its potential to resolve inflammation.
However, the effect of NECA on cytokine expression can be cell-specific. In contrast to its inhibitory effect in immune cells, NECA was found to significantly stimulate the mRNA gene expression of IL-6 in rat L6 skeletal muscle myotubes. nih.gov
Regarding chemokines, research on primary murine microglia has shown that NECA treatment significantly inhibits the lipopolysaccharide (LPS)-induced production of CXCL10 (also known as IP-10), a chemokine responsible for recruiting T cells. frontiersin.org
Table 2: Modulation of Cytokine and Chemokine Production by 5'-N-Ethylcarboxamidoadenosine
| Molecule | Cell Type | Effect | Observation |
|---|---|---|---|
| IL-6 | Human Dendritic Cells | Inhibition | Secretion was decreased in cells from healthy individuals. researchgate.netspringernature.com |
| IL-6 | Rat L6 Skeletal Muscle Myotubes | Stimulation | mRNA gene expression was significantly increased. nih.gov |
| IL-10 | Human Dendritic Cells | Stimulation | Secretion was increased in cells from healthy individuals and diabetic patients. researchgate.netspringernature.com |
| IL-12p70 | Human Dendritic Cells | Inhibition | Secretion was decreased in cells from healthy individuals. researchgate.netspringernature.com |
| TNF-α | Human Dendritic Cells | Inhibition | Secretion was decreased in cells from healthy individuals. researchgate.netspringernature.com |
| TNF-α | (General) | Inhibition | Gene expression is inhibited. nih.govnih.gov |
| IL-18 | (General) | Inhibition | Gene expression is inhibited. nih.govnih.gov |
| CXCL10 | Murine Microglia | Inhibition | Production induced by LPS was significantly inhibited. frontiersin.org |
NECA influences the expression of molecules that mediate cell-to-cell adhesion, a critical process in immune cell trafficking and activation. Multiple sources confirm that NECA inhibits the gene expression of ICAM-1 (CD54), a key adhesion molecule involved in the firm adhesion and transmigration of leukocytes. nih.govnih.gov
Furthermore, in vitro studies on immune cells have shown that NECA downregulates the expression of other important surface markers involved in cellular interactions. Treatment with NECA decreased the expression of the co-stimulatory molecules CD40 and CD80 on mouse bone marrow-derived dendritic cells and on dendritic cells from healthy individuals and patients with diabetes. researchgate.netspringernature.com These molecules are crucial for the interaction between dendritic cells and T cells, which is necessary for T cell activation.
NECA has been shown to directly influence the genetic machinery controlling cellular metabolism. In vitro studies using rat L6 skeletal muscle cells demonstrated that NECA significantly modulates the expression of key metabolic genes. nih.gov
Specifically, NECA treatment was found to alter the mRNA expression levels of:
PFK (Phosphofructokinase): A key regulatory enzyme in glycolysis.
LCAD (Long-chain acyl-CoA dehydrogenase): An enzyme involved in mitochondrial fatty acid β-oxidation.
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and energy metabolism. nih.gov
CPT1B (Carnitine palmitoyltransferase 1B): The muscle isoform of an enzyme that is rate-limiting for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.gov
These findings indicate that NECA can directly intervene in the transcriptional control of cellular energy pathways in skeletal muscle cells.
Effects on Immune Cell Function
NECA exerts significant immunomodulatory effects by acting on various immune cells. Its ability to alter cytokine production and adhesion molecule expression, as detailed above, culminates in the regulation of immune cell activity. For instance, by inhibiting the expression of co-stimulatory molecules like CD40 and CD80 on dendritic cells, NECA can impair the ability of these antigen-presenting cells to initiate an immune response. researchgate.netspringernature.com
NECA directly impacts the activation and subsequent effector functions of lymphocytes, particularly T cells. Its influence is most pronounced during the differentiation of naïve CD4+ T cells into specialized helper T cell subsets.
In vitro studies on human T cells have shown that the addition of NECA during T-cell activation skews the differentiation of T helper cells. It promotes the development of IL-17-producing T cells (Th17 cells) that display a non-inflammatory or even suppressive phenotype. nih.gov These NECA-induced Th17 cells are characterized by a distinct gene expression profile and have the capacity to suppress the proliferation of other responder T cells. nih.gov
Further research confirms NECA's role in modulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). Co-culturing NECA-treated dendritic cells with CD4+ T cells was found to suppress Th17 cell differentiation while promoting the differentiation of Treg cells. nih.gov This shift in the Th17/Treg balance is a critical mechanism for controlling immune responses and maintaining tolerance.
Table 3: Summary of 5'-N-Ethylcarboxamidoadenosine Effects on Lymphocyte Function In Vitro
| Process | Cell Type | Effect | Mechanism/Observation |
|---|---|---|---|
| T Cell Differentiation | Human CD4+ T Cells | Skewing towards non-inflammatory Th17 | Induces IL-17+ cells with a suppressive phenotype and a distinct gene expression profile. nih.gov |
| T Cell Differentiation | Murine/Human CD4+ T Cells | Modulation of Th17/Treg Balance | NECA-treated dendritic cells inhibit Th17 differentiation and promote Treg differentiation. nih.gov |
Macrophage Polarization and Activity
5'-N-Ethylcarboxamidoadenosine (NECA) plays a significant role in modulating macrophage function, particularly in promoting an anti-inflammatory phenotype. In vitro studies demonstrate that NECA influences the polarization of macrophages towards an alternative M2 state, which is associated with tissue repair and resolution of inflammation.
Specifically, NECA treatment of macrophages activated with interleukin-4 (IL-4) or interleukin-13 (IL-13) augments the expression of key M2 markers. This includes increased arginase-1 activity and enhanced production of the tissue inhibitor of matrix metalloproteinase-1 (TIMP-1). The stimulatory effect of NECA on arginase activity and TIMP-1 production is primarily mediated through A2B adenosine receptors. Studies have determined the EC50 values for NECA in increasing arginase activity to be 261.8 nM and for TIMP-1 production to be 80.67 nM. A2A receptors also contribute to the NECA-augmented release of TIMP-1 in response to IL-4. This promotion of alternative macrophage activation suggests a mechanism by which NECA can suppress inflammation and support tissue restitution.
In contrast, studies on human alveolar macrophages show that NECA has an inhibitory effect on certain functions. At concentrations from 10⁻⁷ to 10⁻⁴ M, NECA was found to inhibit the release of thromboxane (B8750289) B2 (TXB2) from zymosan-stimulated alveolar macrophages, although it had no effect on the release of the lysosomal enzyme N-acetyl-beta-D-glucosaminidase (NAG). Peripheral blood monocytes, the precursors to macrophages, showed greater sensitivity to these inhibitory effects of NECA compared to mature alveolar macrophages.
Table 1: Effect of NECA on Macrophage Activity
| Cell Type | Stimulant | NECA Effect | Key Markers/Mediators | Receptor(s) Implicated |
| IL-4/IL-13 Activated Macrophages | IL-4 or IL-13 | Augmentation of M2 Phenotype | Arginase-1, TIMP-1 | A2B, A2A |
| Human Alveolar Macrophages | Zymosan | Inhibition of Eicosanoid Release | Thromboxane B2 (TXB2) | Inhibitory Adenosine Receptor |
| Human Peripheral Blood Monocytes | Zymosan | Inhibition of Eicosanoid Release | Thromboxane B2 (TXB2) | Inhibitory Adenosine Receptor |
Dendritic Cell Maturation and Function
The influence of 5'-N-Ethylcarboxamidoadenosine (NECA) on dendritic cells (DCs) has been explored in the context of specific pathological conditions. Research indicates that NECA can alleviate inflammatory responses in diabetic retinopathy through its action on the dendritic cell toll-like receptor (TLR) signaling pathway. However, detailed in vitro studies describing the direct effects of NECA on the upregulation of key dendritic cell maturation markers, such as CD80, CD83, and CD86, or on cytokine production in a general context are limited in the available research. The primary observed effect relates to modulating inflammatory signaling pathways rather than inducing a complete maturational phenotype.
Neutrophil Function and Migration
5'-N-Ethylcarboxamidoadenosine (NECA) demonstrates a dual role in modulating neutrophil function, promoting migration while inhibiting certain inflammatory effector functions. nih.govnih.gov
In vitro studies using a modified Boyden chamber show that NECA promotes neutrophil chemotaxis towards chemoattractants like FMLP (N-formylmethionine-leucyl-phenylalanine). nih.govnih.gov This effect is consistent with the activation of A2 adenosine receptors, as the order of agonist potency was found to be NECA > PIA (N6-phenylisopropyladenosine) ≥ adenosine. nih.govnih.gov The enhancement of chemotaxis by NECA can be completely reversed by an adenosine receptor antagonist, 8-p-sulfophenyltheophylline, indicating a receptor-mediated process. nih.govnih.gov It is important to note that NECA itself is not directly chemotactic or chemokinetic. nih.govnih.gov
Conversely, NECA inhibits key effector functions of activated neutrophils. Through the activation of A2 receptors, NECA inhibits the exocytotic release of elastase and the oxidative burst (production of H₂O₂) induced by fMLP. nih.gov In these inhibitory actions, NECA is more potent than adenosine, with an IC50 of 14 nM for inhibiting the oxidative burst compared to 64 nM for adenosine. nih.gov This suggests that NECA helps guide neutrophils to sites of inflammation while simultaneously preventing them from releasing damaging substances that could harm healthy tissues. nih.govnih.gov
Table 2: Effects of NECA on Neutrophil Functions
| Neutrophil Function | Stimulant | NECA Effect | Receptor Implicated |
| Chemotaxis/Migration | FMLP, Zymosan-activated plasma | Promotion | A2 |
| Elastase Release | fMLP | Inhibition | A2 |
| Oxidative Burst (H₂O₂ production) | fMLP | Inhibition (IC50 = 14 nM) | A2 |
Platelet Aggregation Modulation
5'-N-Ethylcarboxamidoadenosine (NECA) is a highly potent inhibitor of human platelet aggregation. medchemexpress.com It effectively inhibits aggregation induced by various agonists, including adenosine 5'-diphosphate (ADP), adrenaline, 5-hydroxytryptamine (5-HT), and thrombin. medchemexpress.com
The inhibitory action of NECA is significantly more powerful than that of endogenous adenosine; it is 5 to 10 times more potent at inhibiting aggregation induced by ADP and adrenaline. medchemexpress.com The mechanism underlying this effect involves the dose-dependent increase in intracellular levels of platelet adenosine 3',5'-cyclic monophosphate (cyclic AMP). medchemexpress.com This increase in cyclic AMP is a key signaling event that leads to the inhibition of platelet activation and aggregation. The effect on cyclic AMP can be competitively inhibited by theophylline, a known adenosine antagonist. medchemexpress.com
NECA is considered the most potent adenosine analogue tested on human platelets and is a notable example of a compound with a 5' modification that retains high affinity for the platelet adenosine receptor. medchemexpress.com
Influence on Neurotransmitter Release in Isolated Tissue
In vitro studies on isolated neural tissue preparations reveal that 5'-N-Ethylcarboxamidoadenosine (NECA) modulates the release of neurotransmitters through its interaction with adenosine receptors.
In superfused brain slices of the nucleus tractus solitarius (NTS), NECA exhibits a biphasic effect on the stimulated release of serotonin (B10506) ([3H]5-HT). A short 5-minute exposure to low nanomolar concentrations (1.0 and 3.0 nM) of NECA augments the release of serotonin by approximately 35.7%. This potentiation is mediated by the high-affinity A2a adenosine receptor. However, longer exposure (20 minutes) to 1.0 nM NECA leads to a 21% depression of serotonin release, an effect potentially associated with the activation of A1 adenosine receptors.
Furthermore, in studies using the isolated hemidiaphragm of the rat, NECA was found to have a depressant action on the release of acetylcholine (B1216132) from motor nerve terminals during indirect electrical stimulation. This inhibitory effect on cholinergic transmission contributes to a reduction in muscle contraction.
Cardioprotective Mechanisms in Isolated Cardiac Cells/Tissues
5'-N-Ethylcarboxamidoadenosine (NECA) demonstrates significant cardioprotective effects in in vitro models of cardiac injury. In isolated cardiomyocytes, NECA provides protection against hypoxic injury. This protective mechanism is linked to a reduction in apoptosis, fibrosis, inflammation, and oxidative stress.
Studies involving type 2 diabetic rat models subjected to myocardial ischemia/reperfusion injury show that NECA administration improves left ventricular function, reduces infarct size, and attenuates myocardial apoptosis. The underlying mechanism for this cardioprotection involves the activation of the A2A adenosine receptor (A2AR) and the subsequent engagement of a signaling pathway involving protein kinase Cα (PKCα) and microRNA-15a (miR-15a). Specifically, NECA up-regulates the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic proteins Bax and cleaved caspase-3, as well as miR-15a. These effects can be duplicated by a selective A2AR agonist, confirming the central role of this receptor in mediating the cardioprotective actions of NECA.
Modulation of Smooth Muscle Tone in Isolated Vascular Preparations
5'-N-Ethylcarboxamidoadenosine (NECA) acts as a potent vasodilator in various isolated vascular preparations, primarily through the activation of A2 adenosine receptors located on smooth muscle cells.
In the pulmonary circulation, NECA induces vasodilation in lung microcirculation preconstricted by hypoxia. This effect is mediated by the A2b-adenosine receptor. The vasodilatory response is linked to the accumulation of cyclic AMP in pulmonary artery smooth muscle cells (PASMCs). However, prolonged exposure to NECA can lead to desensitization of this A2b receptor-mediated response.
In porcine coronary arteries, NECA also causes potent vasorelaxation. Studies using selective agonists have shown that this effect is mediated by the A2A adenosine receptor subtype. The EC50 value for NECA-induced vasorelaxation in these preparations was determined to be 71.8 nM. Interestingly, unlike the A2b receptor in the pulmonary vasculature, prolonged stimulation of the A2A receptor in coronary arteries does not appear to cause a loss of functional response or desensitization.
Regulation of Erythropoietin Production in Cell Lines
5'-N-Ethylcarboxamidoadenosine (NECA) has been shown to influence the production of erythropoietin (Epo) in vitro, particularly under hypoxic conditions. Studies utilizing the human hepatocellular carcinoma cell line, Hep3B, which is known to produce Epo, have demonstrated that NECA can significantly increase the levels of Epo in the culture medium. nih.gov When these cells were cultured with NECA at concentrations equal to or greater than 10⁻⁶ M for 20 hours under a hypoxic atmosphere (1% O₂), a notable rise in Epo levels was observed compared to control cells subjected to hypoxia alone. nih.gov
This stimulatory effect on erythropoietin production is linked to the activation of adenosine receptors. Further investigation revealed that treating Hep3B cells with NECA in a concentration range of 10⁻⁷ M to 5 x 10⁻⁵ M for one hour under hypoxic conditions led to significantly higher intracellular levels of cyclic AMP (cAMP) compared to hypoxic controls. nih.gov This suggests that the mechanism behind the NECA-induced increase in Epo production involves the stimulation of adenosine A₂ receptors, which are coupled to the activation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.gov The binding of [³H]NECA to membrane preparations from these cells identified low-affinity binding sites, further supporting the role of receptor-mediated action. nih.gov The stimulatory effects of NECA on Epo levels were significantly inhibited by theophylline, an adenosine receptor antagonist. nih.gov
| Cell Line | Compound | Concentration | Condition | Duration | Observed Effect |
|---|---|---|---|---|---|
| Hep3B (Hepatocellular Carcinoma) | 5'-N-Ethylcarboxamidoadenosine (NECA) | ≥ 10⁻⁶ M | Hypoxia (1% O₂) | 20 hours | Significant increase in medium Erythropoietin (Epo) levels. nih.gov |
| Hep3B (Hepatocellular Carcinoma) | 5'-N-Ethylcarboxamidoadenosine (NECA) | 10⁻⁷ M to 5 x 10⁻⁵ M | Hypoxia (1% O₂) | 1 hour | Significant increase in intracellular cAMP levels. nih.gov |
Interaction with Glucose-Regulated Protein 94 (Grp94) and Related Biological Activities
5'-N-Ethylcarboxamidoadenosine (NECA) has been identified as a selective ligand for Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum-resident isoform of the heat shock protein 90 (Hsp90) family of molecular chaperones. nih.govresearchgate.netnih.gov Grp94 is crucial for the maturation of proteins involved in cell adhesion and the immune response. nih.govnih.gov
The selectivity of NECA for Grp94 over other Hsp90 isoforms, such as the cytosolic Hsp90α, stems from structural differences in their ATP-binding domains. nih.gov Although the ATP-binding pocket is highly conserved across Hsp90 isoforms, Grp94 contains a unique hydrophobic binding pocket that is absent in the others. nih.govresearchgate.net The 5'N-ethylcarboxamido group of NECA projects into this unique side pocket, referred to as site 3. nih.govresearchgate.netresearchgate.net This interaction is stabilized by van der Waals forces with amino acid residues Val197 and Tyr200, and a direct hydrogen bond from the backbone carbonyl oxygen of Asn162. researchgate.net
As an ATP mimetic, NECA's binding to the N-terminal domain of Grp94 competitively displaces ATP, leading to the suppression of Grp94's ATP hydrolysis activity. nih.gov This inhibition of chaperone activity disrupts the folding and stabilization of Grp94 client proteins. nih.gov Studies have measured the binding affinity and inhibitory concentration of NECA and its derivatives, demonstrating a preferential binding to Grp94 compared to Hsp90α. nih.gov For instance, NECA binds with a 5-fold greater affinity to Grp94 than to Hsp90. nih.gov
| Compound | Target Protein | Binding Affinity (Kd, µM) | Inhibitory Concentration (IC₅₀, µM) | Selectivity (Hsp90/Grp94) |
|---|---|---|---|---|
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Grp94 | 2.8 | 10 | 5.0 |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Hsp90α | 14 | - | - |
| NPCA | Grp94 | 6.4 | 17 | 9.1 |
| NEoCA | Grp94 | 9.2 | 10 | 7.4 |
| NEaCA | Grp94 | 131 | >100 | 5.4 |
Data sourced from a study on NECA derivatives. nih.gov
Organ Systemic Effects of 5 N Ethylcarboxamidoadenosine in Animal Models
Cardiovascular System Modulations
NECA exerts profound effects on the cardiovascular system, influencing heart rate, vascular dynamics, and the myocardial response to ischemic insults.
In studies conducted on rats, 5'-N-Ethylcarboxamidoadenosine has been shown to influence heart rate. While it produces bradycardic effects, other adenosine (B11128) analogs, such as N6-(3-pentyl)-adenosine, have demonstrated more potent actions in reducing heart rate. medchemexpress.com The activation of A2A adenosine receptors, for which NECA is an agonist, is generally associated with a decrease in heart rate.
NECA is a potent vasodilator and demonstrates a significant ability to lower systemic blood pressure. medchemexpress.com Its effects are mediated through the activation of A2 adenosine receptors in the vascular smooth muscle, leading to relaxation and a decrease in vascular resistance.
Systemic Blood Pressure: Intravenous administration in rats identified NECA as the most potent among several adenosine analogs in reducing mean arterial blood pressure. medchemexpress.com This hypotensive effect is a well-documented outcome of its vasodilatory properties. psychogenics.com
Coronary Vasodilation: In porcine coronary artery models, NECA induces potent vasorelaxation, highlighting its influence on coronary blood flow. nih.gov
Pulmonary Circulation: Studies in isolated lung models have shown that NECA causes vasodilation in the pulmonary circulation, an effect attributed to the activation of the A2b-adenosine receptor. nih.gov
Aortic Response: Research using aortic rings from mice has also demonstrated NECA-induced vascular responses, further confirming its role as a systemic vasodilator.
Table 1: Effects of 5'-N-Ethylcarboxamidoadenosine on the Cardiovascular System in Animal Models
| Parameter | Animal Model | Observed Effect | Reference(s) |
|---|---|---|---|
| Mean Arterial Blood Pressure | Rat | Potent reduction | medchemexpress.com |
| Vascular Tone (Coronary Artery) | Pig | Vasorelaxation | nih.gov |
| Vascular Tone (Pulmonary Artery) | Not Specified | Vasodilation | nih.gov |
| Heart Rate | Rat | Bradycardic action (less potent than other analogs) | medchemexpress.com |
NECA has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. This injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically causing further damage.
In rat models of I/R injury, including those with type 2 diabetes, NECA treatment has been shown to:
Improve Left Ventricular Function: Administration of NECA enhances the recovery of cardiac function following an ischemic event. nih.govcaymanchem.com
Limit Infarct Size: The compound effectively reduces the area of myocardial tissue death resulting from I/R. nih.govcaymanchem.com
Reduce Myocardial Apoptosis: NECA attenuates programmed cell death of cardiomyocytes, a key component of I/R injury. nih.govcaymanchem.com This is achieved by up-regulating anti-apoptotic proteins like bcl2 and down-regulating pro-apoptotic factors such as bax and cleaved caspase-3. nih.govcaymanchem.com
Decrease Inflammatory Markers: The protective effects extend to reducing the release of cardiac troponin I, a marker of cardiac muscle damage. nih.govcaymanchem.com
A mouse model of myocardial infarction also showed that localized delivery of NECA improved cardiac function, promoted angiogenesis (the formation of new blood vessels), and suppressed inflammation, oxidation, and apoptosis in the infarcted region. These benefits are linked to the enhancement of mitostasis, mediated by the activation of AMP-activated protein kinase α (AMPKα).
Table 2: Cardioprotective Effects of 5'-N-Ethylcarboxamidoadenosine in Myocardial I/R Injury Models
| Protective Effect | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Improved Cardiac Function | Rat, Mouse | Enhanced post-I/R left ventricular function. | nih.govcaymanchem.com |
| Reduced Infarct Size | Rat, Mouse | Significantly limited the area of myocardial damage. | nih.govcaymanchem.com |
| Anti-Apoptosis | Rat, Mouse | Decreased cardiomyocyte apoptosis; modulated apoptotic proteins. | nih.govcaymanchem.com |
| Promotion of Angiogenesis | Mouse | Notable promotion of new blood vessel formation. |
| Anti-Inflammatory | Mouse | Suppression of inflammation in the infarcted region. | |
Central Nervous System Impacts
NECA's activity extends to the central nervous system, where it modulates nerve signaling and exhibits protective properties in certain neurological contexts.
NECA influences the fundamental processes of neurotransmission and cellular survival within the CNS. In studies using guinea pig myenteric plexus, NECA was found to inhibit the field-stimulated release of neurotransmitters from enteric nerve endings. nih.gov Furthermore, in cultured chromaffin cells, which are neuroendocrine cells, NECA activates adenosine transport, increasing the uptake of adenosine into the cells. nih.gov
The neuroprotective actions of NECA have been observed in models of diabetic neuropathy. In diabetic rats, NECA administration has been shown to:
Reduce levels of malondialdehyde (MDA), a marker of oxidative stress. medchemexpress.com
Inhibit the gene expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-18. medchemexpress.comselleckchem.com
Block the activation of the JNK MAPK signaling pathway, which is involved in cellular responses to stress and apoptosis. medchemexpress.comselleckchem.com
The role of adenosine receptors in various neurological disorders is an active area of research. While broad investigations into adenosine receptor antagonists have been conducted in models of Parkinson's disease, the specific application of NECA has been notably documented in preclinical models of epilepsy. nih.gov
In a rat model where seizures were induced by the microinjection of kainic acid into the prepiriform cortex, co-injection with NECA provided potent, dose-dependent protection against the development of generalized motor seizures. nih.gov This anticonvulsant effect was demonstrated to be mediated by adenosine receptors, as it was completely blocked by an adenosine receptor antagonist. nih.gov These findings suggest a significant role for adenosine receptors in regulating inhibitory neuronal circuits and highlight the potential of agonists like NECA in seizure control. nih.gov
Table 3: Effects of 5'-N-Ethylcarboxamidoadenosine in a Preclinical Seizure Model
| Neurological Model | Animal Model | Key Findings | Mechanism of Action | Reference(s) |
|---|
| Kainic Acid-Induced Seizures | Rat | Dose-dependent protection against generalized motor seizures. | Adenosine receptor activation; effect abolished by an adenosine receptor antagonist. | nih.gov |
Renal System Regulation
NECA, through its interaction with adenosine receptors, exerts significant regulatory effects on the renal system, influencing both excretory function and renal hemodynamics.
Adenosine is known to play a critical role in coordinating glomerular filtration rate (GFR) with tubular transport. physiology.org Activation of the adenosine A1 receptor, for which NECA is a potent agonist, typically causes constriction of the afferent arterioles, leading to a reduction in GFR. physiology.orgnih.govresearchgate.net In the proximal tubule, adenosine can have biphasic effects, with physiological levels stimulating reabsorption, while higher concentrations, such as those that might occur during ischemia, can reduce reabsorption. nih.gov The observed decrease in urine output and clearance of marker substances following NECA administration is consistent with an A1 receptor-mediated reduction in GFR and potential modulation of tubular transport processes. researchgate.netnih.gov
Table 1: Effects of NECA on Renal Excretory Function in Mice
| Parameter Measured | Observation | Implication | Source |
|---|---|---|---|
| Urine Volume | Substantially decreased | Altered tubular water handling | researchgate.net |
The influence of 5'-N-Ethylcarboxamidoadenosine on renal blood flow is complex, exhibiting a biphasic response and regional differences within the kidney, which can be attributed to its non-selective agonism at different adenosine receptor subtypes. In studies using conscious dogs, intravenous administration of NECA induced an initial, transient decrease in renal blood flow, which was followed by a more prolonged period of increased blood flow. nih.gov
Immunomodulatory Effects in In Vivo Disease Models
NECA has demonstrated potent immunomodulatory capabilities in various in vivo models of disease, primarily through the suppression of inflammatory pathways.
Across multiple animal models, 5'-N-Ethylcarboxamidoadenosine has been shown to effectively attenuate inflammatory responses by modulating cytokine production. In a mouse model of diabetic retinopathy, NECA inhibited the maturation of dendritic cells and suppressed the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, while increasing the anti-inflammatory cytokine IL-10. In diabetic rat models, NECA treatment reduced the gene expression of pro-inflammatory cytokines TNF-α and IL-18. medchemexpress.com Further studies in mouse models of type 1 diabetes found that NECA suppressed the expression of a panel of pro-inflammatory cytokines in the pancreas, including TNF-α, Macrophage Inflammatory Protein-1alpha (MIP-1α), IL-12, and Interferon-gamma (IFN-γ). physiology.org
Table 2: Modulation of Inflammatory Cytokines by NECA in Animal Models
| Cytokine | Effect | Animal Model | Source |
|---|---|---|---|
| TNF-α | Decreased | Diabetic Mice & Rats | physiology.org |
| IL-18 | Decreased | Diabetic Rats | medchemexpress.com |
| IL-6 | Decreased | Diabetic Mice | |
| IL-12 | Decreased | Diabetic Mice | physiology.org |
| IFN-γ | Decreased | Diabetic Mice | physiology.org |
| MIP-1α | Decreased | Diabetic Mice | physiology.org |
The immunomodulatory properties of 5'-N-Ethylcarboxamidoadenosine have been demonstrated to be beneficial in animal models of autoimmune disease, specifically type 1 diabetes. In a model where diabetes was induced in mice by multiple low-dose streptozotocin (B1681764) treatments, NECA administration prevented the development of the disease. physiology.org Similarly, in the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes, NECA also prevented the onset of diabetes. physiology.org
The protective effect of NECA was not due to a direct action on pancreatic beta-cells, as it failed to prevent cytokine-induced beta-cell death in vitro. physiology.org Instead, the benefit was attributed to its systemic immunomodulatory effects, specifically the strong suppression of pro-inflammatory cytokines. physiology.org This indicates that NECA's role in this autoimmune model is to dampen the aberrant immune response that leads to the destruction of insulin-producing cells. physiology.org
Pancreatic Beta-Cell Regeneration and Function in Zebrafish Models
In a zebrafish model of chemically-induced diabetes, where pancreatic beta-cells are ablated, 5'-N-Ethylcarboxamidoadenosine was identified as a potent enhancer of beta-cell regeneration. nih.govresearchgate.netkrcp-ksn.org Through a large-scale chemical screen, NECA was found to be the most effective compound at promoting the recovery of the beta-cell population. researchgate.netkrcp-ksn.org
The mechanism of action involves the stimulation of the adenosine receptor A2aa, which leads to an increase in beta-cell proliferation. researchgate.netkrcp-ksn.org This enhanced proliferation accelerated the restoration of normal blood glucose levels in the diabetic zebrafish. nih.govkrcp-ksn.org Notably, while NECA markedly stimulated beta-cell proliferation during the regenerative phase, its effect on beta-cell development was only modest. researchgate.netkrcp-ksn.org The proliferative and glucose-lowering effects observed in zebrafish were also subsequently confirmed in diabetic mice, suggesting an evolutionarily conserved role for the adenosine pathway in beta-cell regeneration. researchgate.netkrcp-ksn.org
Table 3: Effects of NECA on Pancreatic Beta-Cells in a Zebrafish Diabetes Model
| Parameter | Finding | Mechanism | Source |
|---|---|---|---|
| Beta-Cell Regeneration | Identified as the most potent enhancer | Stimulation of proliferation | researchgate.netkrcp-ksn.org |
| Beta-Cell Proliferation | Markedly increased during regeneration | Activation of Adenosine Receptor A2aa | researchgate.netkrcp-ksn.org |
Effects on Skeletal Muscle Physiology and Metabolism
The adenosine analog 5'-N-Ethylcarboxamidoadenosine (NECA) has been investigated for its influence on the physiological and metabolic processes within skeletal muscle. Research, primarily conducted using in vitro models with rat L6 skeletal muscle cells, has shed light on the molecular pathways modulated by this compound. These studies reveal a complex interplay between NECA and key genes an in vivo study in mice also suggests that NECA can impact whole-body glucose metabolism.
Metabolic Gene Expression in Skeletal Muscle Cells
In vitro studies have demonstrated that NECA can significantly modulate the messenger RNA (mRNA) expression of various genes crucial for glucose and fatty acid metabolism in rat L6 skeletal muscle cells.
When administered alone, NECA has been shown to significantly increase the mRNA expression of phosphofructokinase (PFK) and long-chain acyl-CoA dehydrogenase (LCAD) by approximately 1.3-fold compared to a vehicle control. nih.gov Furthermore, NECA treatment alone resulted in a significant 2.5-fold increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) after one hour. nih.gov The compound also upregulates the expression of carnitine palmitoyltransferase 1B (CPT1B). nih.gov
The interaction between NECA and insulin (B600854) has also been a subject of investigation. When combined with insulin, NECA led to a 1.3-fold significant increase in the expression of hexokinase II (HKII) compared to insulin treatment alone, suggesting an enhancement of the glycolytic process. nih.gov In contrast, the presence of both NECA and insulin did not produce any significant change in the expression levels of PFK and LCAD. nih.gov A noteworthy interaction was observed with pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), where sequential treatment with NECA followed by insulin resulted in a significant decrease in PDK4 expression, pointing towards improved glucose utilization and insulin sensitivity at the cellular level. nih.gov
| Gene | Treatment | Fold Change in mRNA Expression | Significance (p-value) | Reference |
|---|---|---|---|---|
| Phosphofructokinase (PFK) | NECA alone | ~1.3 | <0.05 | nih.gov |
| Long-chain acyl-CoA dehydrogenase (LCAD) | NECA alone | ~1.3 | <0.05 | nih.gov |
| Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) | NECA alone (1h) | 2.5 | <0.01 | nih.gov |
| Carnitine palmitoyltransferase 1B (CPT1B) | NECA alone | Significant increase | <0.01 | nih.gov |
| Hexokinase II (HKII) | NECA + Insulin | 1.3 (vs. Insulin alone) | <0.01 | nih.gov |
| Pyruvate dehydrogenase kinase 4 (PDK4) | NECA then Insulin | Significant decrease | <0.001 | nih.gov |
Whole-Body Metabolism and Fatigue
While in vitro studies provide valuable molecular insights, in vivo research in animal models offers a broader physiological context. In one study, the administration of NECA to mice was found to increase fasting blood glucose levels and slow the disposal of glucose during a glucose tolerance test. nih.gov This suggests that NECA can induce a state of insulin resistance at the whole-body level. nih.gov
Another study investigated the central effects of NECA on fatigue in rats. When NECA was administered via intracerebroventricular injection, it led to a 68% reduction in run time to fatigue compared to the vehicle-treated group. nih.gov This finding suggests that NECA's influence on fatigue may be mediated through central nervous system mechanisms, specifically by acting on adenosine receptors in the brain. nih.gov
| Physiological Effect | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Whole-Body Glucose Metabolism | Mice | Increased fasting blood glucose and slowed glucose disposal. | nih.gov |
| Fatigue (Central Effect) | Rats | Reduced run time to fatigue by 68% with intracerebroventricular administration. | nih.gov |
Methodological Approaches in 5 N Ethylcarboxamidoadenosine Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the characterization of receptor pharmacology, providing a direct measure of the affinity of a ligand for its receptor. In the context of NECA research, these assays have been instrumental in determining its binding characteristics to the different adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3).
The fundamental principle of these assays involves the use of a radiolabeled form of a ligand, such as tritium (B154650) ([³H]) or iodine ([¹²⁵I]), which allows for the detection and quantification of binding to receptors in a given tissue or cell membrane preparation. In saturation binding experiments, varying concentrations of the radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioactivity is then measured, allowing for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density.
Competition binding assays are employed to determine the affinity of unlabeled ligands, such as NECA, for the receptor. In these experiments, a fixed concentration of a radiolabeled ligand is co-incubated with increasing concentrations of the unlabeled competitor. The ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the unlabeled ligand can be calculated. A lower Ki value indicates a higher affinity of the ligand for the receptor.
NECA, often in its tritiated form ([³H]NECA), has been used as a radioligand itself to characterize adenosine receptors. For instance, studies on human platelet membranes have utilized [³H]NECA to identify and characterize Ra adenosine receptors. These studies have revealed important information about the binding kinetics, including the rapid, reversible, and temperature-dependent nature of [³H]NECA binding.
Table 1: Radioligand Binding Affinities of NECA at Human Adenosine Receptors
| Receptor Subtype | Radioligand Used | Tissue/Cell Type | Ki (nM) |
|---|---|---|---|
| A1 | [³H]DPCPX | Various | 14 |
| A2A | [³H]CGS 21680 | Various | 20 |
| A3 | [¹²⁵I]AB-MECA | HEK-293 cells | 6.2 |
This table is interactive. Click on the headers to sort the data.
Functional Cell-Based Assays (e.g., cAMP accumulation, G protein activation, Ca2+ flux)
Functional cell-based assays are critical for understanding the cellular response to receptor activation by an agonist like NECA. These assays move beyond simple binding and measure the downstream signaling events that occur after the ligand-receptor interaction.
cAMP Accumulation Assays: Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the production of cyclic adenosine monophosphate (cAMP). A2A and A2B receptors are typically coupled to the stimulatory G protein (Gs), and their activation by NECA leads to an increase in intracellular cAMP levels. Conversely, A1 and A3 receptors are often coupled to the inhibitory G protein (Gi), and their activation can lead to a decrease in forskolin-stimulated cAMP accumulation. Assays measuring cAMP levels, often using techniques like enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF), are therefore fundamental in characterizing the functional potency of NECA at different receptor subtypes.
G Protein Activation Assays: The initial step in GPCR signaling is the activation of the associated G protein. This can be directly measured in assays that quantify the binding of radiolabeled GTP analogs, such as [³⁵S]GTPγS, to cell membranes upon receptor stimulation. An increase in [³⁵S]GTPγS binding in the presence of NECA provides a direct measure of G protein activation and is a valuable tool for assessing the efficacy of the agonist.
Calcium (Ca²⁺) Flux Assays: The activation of certain adenosine receptor subtypes can lead to changes in intracellular calcium concentrations. For example, A3 receptor activation can couple to phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of Ca²⁺ from intracellular stores. Assays that measure changes in intracellular Ca²⁺, often using fluorescent calcium indicators like Fura-2 or Fluo-4, can be used to assess the functional activity of NECA at these receptors.
Table 2: Functional Potency of NECA in Cell-Based Assays
| Assay Type | Cell Line | Receptor Subtype | EC₅₀/IC₅₀ |
|---|---|---|---|
| cAMP Accumulation | CHO cells | Human A2B | EC₅₀ = 2.4 µM |
| GTPγS Binding | CHO cells | Human A1 | EC₅₀ = 38 nM |
| Platelet Aggregation Inhibition | Human Platelets | - | EC₅₀ = 3.1 µM |
This table is interactive. Click on the headers to sort the data.
In Vitro Organ Bath Studies and Isolated Tissue Preparations
In vitro organ bath studies provide a bridge between cellular assays and in vivo experiments, allowing for the investigation of the physiological effects of NECA on intact tissues in a controlled environment. In this technique, an isolated organ or a strip of tissue is suspended in a temperature-controlled bath containing a physiological salt solution and gassed with oxygen. The contractile or relaxant responses of the tissue to the addition of pharmacological agents like NECA are measured using a force transducer.
This methodology has been extensively used to study the vascular effects of NECA. For example, the vasodilatory properties of NECA have been demonstrated in isolated coronary arteries from various species, including pigs and cattle. In these preparations, the arteries are typically pre-contracted with an agent like prostaglandin (B15479496) F2α, and then the relaxant effect of cumulative concentrations of NECA is measured. Such studies have been crucial in characterizing the potent vasodilatory effects mediated by adenosine A2A receptors.
Organ bath studies have also been employed to investigate the effects of NECA on other smooth muscle tissues, such as the diaphragm, where it has been shown to produce a biphasic effect, potentiating isometric contraction during direct electrical stimulation and causing depression during indirect stimulation.
Table 3: Effects of NECA in In Vitro Organ Bath Studies
| Tissue Preparation | Species | Effect | Receptor Implicated |
|---|---|---|---|
| Coronary Artery | Porcine | Vasodilation | A2A |
| Aorta | Rat | Vasodilation | A2A |
| Hemidiaphragm | Rat | Biphasic (Potentiation/Depression) | A2 |
This table is interactive. Click on the headers to sort the data.
Electrophysiological Techniques for Ion Channel Studies
Electrophysiological techniques, particularly the patch-clamp method, are powerful tools for studying the effects of substances on ion channel activity at the single-cell or even single-channel level. youtube.com While direct studies specifically detailing the use of NECA in patch-clamp experiments are not extensively documented in readily available literature, the known coupling of adenosine receptors to various ion channels implies the utility of this technique in NECA research.
For instance, adenosine A1 receptor activation is known to be coupled to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. Patch-clamp studies can be used to directly measure this increase in potassium current in the presence of NECA. Conversely, activation of adenosine receptors can also lead to the inhibition of certain calcium channels, an effect that can be precisely quantified using patch-clamp recordings. nih.gov
By studying the effects of NECA on specific ion currents, electrophysiological techniques can provide detailed insights into the molecular mechanisms underlying the physiological effects of this compound in excitable tissues such as the heart and nervous system.
Molecular Biology Techniques (e.g., qRT-PCR for gene expression, Western blotting for protein analysis)
Molecular biology techniques are essential for investigating the effects of NECA on gene and protein expression, providing insights into the long-term cellular adaptations to adenosine receptor stimulation.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the levels of specific messenger RNA (mRNA) transcripts, providing a quantitative measure of gene expression. In NECA research, qRT-PCR can be used to determine whether treatment with NECA alters the expression of genes encoding for adenosine receptors themselves, or for other proteins involved in the signaling pathways modulated by NECA. For example, studies have shown that daily treatment with NECA in diabetic rats reduces the diabetes-induced gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-18 (IL-18).
Western Blotting: Also known as immunoblotting, Western blotting is a technique used to detect and quantify specific proteins in a sample. Following protein separation by gel electrophoresis, the proteins are transferred to a membrane and probed with an antibody specific to the protein of interest. In the context of NECA research, Western blotting can be used to assess changes in the protein levels of adenosine receptors, signaling proteins, or downstream effector molecules following NECA treatment. For instance, studies have demonstrated that NECA can block the activation of JNK MAPK in diabetic rats, an effect that can be visualized and quantified by Western blotting using antibodies specific for the phosphorylated (activated) form of the protein.
Immunochemical Methods (e.g., antibody production, flow cytometry)
Immunochemical methods utilize the high specificity of the antibody-antigen interaction to detect and quantify molecules of interest.
Antibody Production: The development of antibodies that specifically recognize NECA has been a valuable tool in its research. By immunizing animals with NECA coupled to a carrier protein like bovine serum albumin, it is possible to generate polyclonal or monoclonal antibodies that bind to NECA with high affinity. These anti-NECA antibodies can be used in various immunochemical assays to detect and quantify NECA.
Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. When combined with fluorescently labeled antibodies, flow cytometry can be used to identify and quantify cell populations expressing specific surface markers, such as adenosine receptors. For example, monoclonal antibodies against the A2A adenosine receptor have been used in flow cytometry to study the expression levels of this receptor on different subsets of human T lymphocytes. Such studies have revealed that A2A receptor expression is higher on T cells than B cells and that activation of T cells increases A2A receptor expression, particularly in CD8+ T cells. nih.gov
Animal Model Design and In Vivo Experimental Paradigms
Animal models are indispensable for investigating the physiological and behavioral effects of NECA in a whole-organism context. These in vivo studies allow for the assessment of the compound's effects on complex physiological systems and its potential therapeutic applications.
A variety of animal models have been employed in NECA research, including rodents (rats and mice) and larger animals like pigs. The choice of animal model often depends on the specific research question. For example, spontaneously hypertensive rats have been used to study the dose-dependent blood pressure-lowering effects of NECA.
In vivo experimental paradigms can range from simple measurements of physiological parameters, such as blood pressure and heart rate, to more complex behavioral assessments. For instance, studies have investigated the effects of NECA on cocaine self-administration in rats, demonstrating that NECA can decrease the number of cocaine infusions, suggesting a potential role for adenosine receptor agonists in the treatment of addiction.
Furthermore, animal models of disease, such as diabetes, have been used to explore the therapeutic potential of NECA. In diabetic rats, chronic treatment with NECA has been shown to reduce markers of oxidative stress and inflammation.
Table 4: Examples of In Vivo Studies with NECA
| Animal Model | Experimental Paradigm | Key Finding |
|---|---|---|
| Spontaneously Hypertensive Rats | Blood Pressure Measurement | Dose-dependent reduction in systolic blood pressure |
| Rats | Cocaine Self-Administration | Decreased number of cocaine infusions |
| Diabetic Rats | Measurement of Oxidative Stress and Inflammation Markers | Reduction in malondialdehyde levels and pro-inflammatory cytokine gene expression |
This table is interactive. Click on the headers to sort the data.
Computational Modeling and Molecular Docking for Ligand-Receptor Interactions
Computational modeling and molecular docking have become indispensable tools in the study of 5'-N-Ethylcarboxamidoadenosine (NECA), providing atomic-level insights into its interactions with adenosine receptor subtypes. These in silico techniques complement experimental methods by predicting binding modes, identifying key interacting residues, and elucidating the structural basis for NECA's agonistic activity and receptor selectivity.
Molecular docking simulations are widely used to predict the preferred orientation of NECA within the orthosteric binding pocket of adenosine receptors. nih.gov These studies often utilize crystal or cryo-electron microscopy (cryo-EM) structures of the receptors. For instance, docking NECA into the crystal structure of the adenosine A2A receptor (A2AR) has been compared with its co-crystallized pose, validating the accuracy of the computational predictions. figshare.comnih.gov Such models have been instrumental in understanding the conformational changes that lead to receptor activation. nih.gov
Research has revealed a set of conserved interactions that anchor NECA within the binding sites of various adenosine receptor subtypes. nih.gov These typically include:
Hydrogen Bonds: The ribose hydroxyl groups and the N6 and N7 atoms of the adenine (B156593) ring form critical hydrogen bonds with specific residues in the receptor. nih.govresearchgate.net
π-stacking: Aromatic stacking interactions, commonly with a phenylalanine residue, are crucial for stabilizing the adenine core of NECA within the binding pocket. nih.govresearchgate.net
Hydrophobic Interactions: Various hydrophobic residues create an environment that accommodates the ethylcarboxamido group and other nonpolar parts of the NECA molecule. nih.gov
Molecular modeling has also been pivotal in explaining the different efficacy of NECA and its derivatives. Studies on the human A3 adenosine receptor suggest that the agonistic behavior is heavily influenced by how the 2- and 5'-substituents of the ligand interact with a specific sub-pocket of the binding site, which is considered a crucial domain for receptor activation. nih.gov Similarly, cryo-EM structures of the A2B receptor (A2BR) in complex with NECA have shown how subtle differences in the binding pocket, such as the presence of Valine at position 250 (V250^6.51) instead of a leucine (B10760876) found in other subtypes, contribute to ligand selectivity. nih.govresearchgate.net
Beyond static docking, molecular dynamics (MD) simulations have been employed to explore the dynamic nature of the NECA-receptor complex. acs.org MD studies can evaluate the stability of binding poses over time and help validate findings from docking experiments, often in conjunction with site-directed mutagenesis to confirm the functional importance of predicted interacting residues. acs.org
Furthermore, these computational approaches are central to structure-based virtual screening campaigns aimed at discovering novel adenosine receptor agonists. nih.gov In these efforts, large chemical libraries are docked against active-like conformations of a receptor, using physics-based scoring functions to predict binding energies and identify potential new agonist scaffolds. nih.govdiva-portal.org
The table below summarizes key amino acid residues across different adenosine receptor subtypes that have been identified through computational and structural studies as being critical for the interaction with NECA.
Interactive Table: Key Residues in Adenosine Receptors Interacting with NECA
| Receptor Subtype | Interacting Residue | Interaction Type | Significance |
| A2A Receptor | Phe168 (F45.52) | π-stacking | Stabilizes the adenine ring of NECA. researchgate.net |
| Asn253 (N6.55) | Hydrogen Bond | Key interaction for anchoring the ligand. researchgate.net | |
| His278 (H7.43) | Hydrogen Bond | Contributes to agonist-induced receptor activation. nih.gov | |
| A2B Receptor | Phe173 (ECL2) | π-stacking | Conserved interaction stabilizing the adenine core. nih.govresearchgate.net |
| Thr89 (3.36) | Hydrogen Bond | Forms hydrogen bond with the ligand. nih.govresearchgate.net | |
| Asn254 (6.55) | Hydrogen Bond | Conserved interaction crucial for binding. nih.govresearchgate.net | |
| His280 (7.43) | Hydrogen Bond | Conserved interaction for ligand recognition. nih.govresearchgate.net | |
| Val250 (6.51) | Hydrophobic | Contributes to subtype selectivity compared to other ARs where this residue is Leucine. nih.gov | |
| A3 Receptor | (Not specified) | Interaction with sub-pocket | Crucial for determining the agonistic behavior of NECA derivatives. nih.gov |
Emerging Research Avenues and Future Directions for 5 N Ethylcarboxamidoadenosine
Discovery of Novel Non-Adenosine Receptor Binding Partners
A significant recent development in the study of NECA is the identification of binding partners other than the canonical adenosine (B11128) receptors. This discovery challenges the traditional view of NECA's mechanism of action and suggests a broader pharmacological profile.
A key finding in this area is the identification of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-localized heat shock protein, as a selective binding partner for NECA. nih.govnih.gov A high-throughput screen initially identified NECA as a molecule that exhibits selectivity for Grp94. nih.gov The ethyl group of NECA projects into a unique hydrophobic pocket within the ATP-binding site of Grp94, a feature not present in other Hsp90 isoforms, which is thought to account for this selectivity. nih.govnih.gov This interaction is significant as Grp94 is implicated in various diseases, including cancer metastasis, glaucoma, and viral infections, by being responsible for the maturation of proteins involved in cell adhesion and the immune response. nih.govnih.gov
Subsequent structure-activity relationship studies have explored how modifications to the NECA scaffold affect its affinity for Grp94. These studies provide valuable data for the development of more selective Grp94 inhibitors based on the NECA structure. nih.gov
Table 1: Affinity of NECA and its Analogs for Grp94
| Compound | Modification from NECA | Apparent Kd (μM) for Grp94 | Selectivity for Grp94 over Hsp90α (fold) |
| NECA (11) | - | 11 ± 1 | >45 |
| 2-Chloro-NECA (26) | 2-chloro substitution | 14 ± 1 | >36 |
| (N)-Methanocarba-NECA (28) | Bicyclic ring system in place of furanose | 2.7 ± 0.2 | >185 |
| N-Methylcarboxamidoadenosine (12) | N-methyl in place of N-ethyl | 11 ± 1 | 46 |
| N-Cyclopropylcarboxamidoadenosine (14) | N-cyclopropyl in place of N-ethyl | 12 ± 1 | >42 |
Data compiled from research on the biological evaluation of 5′-(N-Ethylcarboxamido)adenosine analogues as Grp94-selective inhibitors. nih.gov
Elucidation of Context-Dependent and Pleiotropic Effects
The physiological outcomes of NECA administration are not uniform and can vary significantly depending on the cellular and tissue context. This context-dependency and the resulting pleiotropic effects are a growing area of investigation, highlighting the complexity of adenosine signaling.
The expression levels and coupling efficiencies of different adenosine receptor subtypes can dictate the cellular response to NECA. For instance, in tissues where A1 and A3 receptors are predominantly coupled to Gi proteins, NECA can inhibit adenylyl cyclase. Conversely, in tissues rich in A2A and A2B receptors coupled to Gs proteins, NECA can stimulate adenylyl cyclase. news-medical.net
Furthermore, the metabolic state of the cell can influence the effects of NECA. For example, under hypoxic conditions, NECA has been shown to significantly increase the production of erythropoietin (Epo) in vitro, an effect attributed to the stimulation of A2 receptors. biorxiv.org This suggests that the cellular response to NECA can be modulated by the oxygen tension in the microenvironment.
The duration of exposure to NECA can also lead to different outcomes. Prolonged treatment with NECA has been shown to cause desensitization of the A2B adenosine receptor in the pulmonary circulation. nih.gov However, in porcine coronary arteries, prolonged exposure to NECA did not affect A2A-mediated vasodilation, indicating that receptor desensitization is also context-dependent. nih.gov
Development of Highly Selective Analogs through NECA Scaffold Modification
The non-selective nature of NECA, while useful as a research tool, is a significant hurdle for its therapeutic application due to the potential for off-target effects. nih.govnews-medical.net Consequently, a major focus of medicinal chemistry has been the modification of the NECA scaffold to develop analogs with improved selectivity for specific adenosine receptor subtypes.
Key modification sites on the NECA molecule include the N6 and C2 positions of the purine (B94841) ring and the 5'-position of the ribose moiety. chemicalbook.comnih.gov
N6-Substitutions: The addition of bulky substituents at the N6-position has been a successful strategy for enhancing selectivity, particularly for the A1 receptor. For example, the introduction of benzyloxy and phenoxycyclopentyl groups at the N6 position of NECA has led to compounds with improved potency and selectivity for the A1 receptor. mdpi.com
C2-Substitutions: Modifications at the C2 position have been explored to improve selectivity for the A2A receptor. The presence of a 2-(2-phenylethyl)amino modification, as seen in the widely used A2A agonist CGS21680, enhances affinity for the A2A receptor. nih.gov
5'-Position Modifications: The 5'-N-ethylcarboxamido group of NECA itself is a critical modification of the adenosine scaffold. Further alterations at this position have been investigated to fine-tune selectivity. nih.gov
Table 2: Examples of NECA Analogs with Enhanced Receptor Selectivity
| Analog | Modification on NECA Scaffold | Target Receptor | Key Finding |
| CP-NECA | N6-cyclopentyl | A1 | Increased A1 receptor potency and selectivity. mdpi.com |
| 2HE-NECA | 2-hexynyl | A2A | High selectivity for the A2A receptor. nih.gov |
| N6-benzyloxy-CP-NECA derivatives | Extended N6-benzyloxycyclopentyl substituents | A1 | Improved potency and selectivity at the A1 receptor. mdpi.com |
Role in Unexplored Disease Models (Preclinical)
The diverse physiological roles of adenosine receptors suggest that NECA and its analogs could have therapeutic potential in a wide range of diseases. Preclinical studies are beginning to explore the effects of NECA in novel disease models, moving beyond its traditional areas of study.
Cancer: As NECA has been shown to bind to Grp94, a protein implicated in cancer metastasis, its role in this process is under investigation. nih.govnih.gov The development of Grp94-selective inhibitors based on the NECA scaffold is a promising avenue for anti-cancer therapies. nih.govnih.gov
Glaucoma: The involvement of Grp94 in glaucoma also points to a potential therapeutic role for NECA or its analogs in this neurodegenerative eye disease. nih.govnih.gov
Neurodegenerative Diseases: The broad expression of adenosine receptors in the central nervous system suggests that modulating these receptors with NECA or its derivatives could be beneficial in neurodegenerative disorders. nih.gov Animal models of Parkinson's and Huntington's disease are being used to explore these possibilities. nih.govnih.gov
The ability to generate a variety of animal models for these complex diseases is crucial for preclinical testing and for understanding the intricate mechanisms through which NECA might exert its effects. nih.govnih.govnih.govnih.gov
Integration with Advanced "-Omics" Technologies (e.g., Proteomics, Metabolomics)
The integration of advanced "-omics" technologies, such as proteomics and metabolomics, with NECA research holds immense potential for a more comprehensive understanding of its biological effects. While specific studies directly applying these technologies to NECA are still emerging, the broader application of "-omics" in the study of G protein-coupled receptor (GPCR) signaling provides a clear roadmap.
Proteomics: This technology can be used to identify the full complement of proteins that interact with adenosine receptors upon activation by NECA. This goes beyond the primary G protein coupling to include scaffolding proteins, kinases, and other signaling molecules that form the "receptosome." Analyzing the adenosine A2A receptor interactome, for example, can reveal novel protein networks and signaling pathways influenced by receptor activation. biorxiv.org Techniques like mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, providing a dynamic view of the cellular response to NECA.
Metabolomics: This approach allows for the comprehensive analysis of small molecule metabolites in a biological system. Given that some GPCRs are activated by endogenous metabolites, metabolomics can help to understand the broader metabolic context in which NECA acts. nih.govnih.gov By profiling the changes in the metabolome following NECA treatment, researchers can identify novel metabolic pathways that are modulated by adenosine receptor signaling. This could reveal new biomarkers of NECA activity and uncover previously unknown therapeutic applications.
The application of these "-omics" technologies will be crucial for moving beyond a linear view of NECA's signaling pathways and embracing a more holistic, systems-level understanding of its effects.
Potential for NECA as a Probe for Specific Adenosine Receptor Conformations
G protein-coupled receptors, including adenosine receptors, are not static structures but exist in an ensemble of different conformational states. Ligands can selectively bind to and stabilize certain conformations, thereby influencing the downstream signaling outcome. NECA, as a potent agonist, is a valuable tool for studying these conformational changes.
By binding to adenosine receptors, NECA can help to stabilize active receptor conformations, making them more amenable to structural studies like X-ray crystallography and cryo-electron microscopy. frontiersin.orgdrugdiscoverynews.comnih.gov These studies provide high-resolution snapshots of the receptor in its active state, revealing the molecular details of ligand binding and G protein coupling. frontiersin.orgnih.gov
Furthermore, NECA can be used in biophysical techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) to monitor conformational changes in real-time in living cells. Fluorescently labeled NECA analogs can also be used to visualize receptor localization and trafficking. hellobio.com
Understanding how NECA and other ligands modulate the conformational landscape of adenosine receptors is fundamental to the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. The use of NECA as a molecular probe will continue to be instrumental in dissecting the complex relationship between receptor conformation and functional selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
